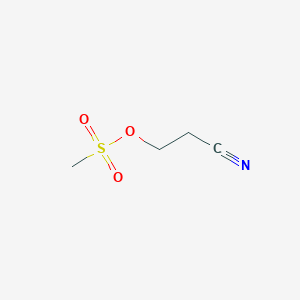

2-Cyanoethyl methanesulfonate

Descripción general

Descripción

2-Cyanoethyl methanesulfonate is a chemical compound with the molecular formula C4H7NO3S . It has an average mass of 149.168 Da and a monoisotopic mass of 149.014664 Da . It is also known by other names such as 2-Cyanethyl-methansulfonat, Propanenitrile, 3- [(methylsulfonyl)oxy]-, and 3-methylsulfonyloxypropanenitrile .

Synthesis Analysis

The synthesis of 2-Cyanoethyl methanesulfonate involves the use of 2-cyanoethoxymethyl (CEM), a 2′-hydroxyl protecting group. The methodology has been improved by introducing better coupling and capping conditions .Molecular Structure Analysis

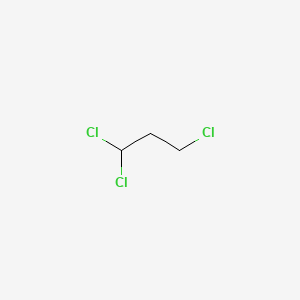

The molecular structure of 2-Cyanoethyl methanesulfonate consists of 4 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .Chemical Reactions Analysis

2-Cyanoethyl methanesulfonate is used as a protecting group in organic synthesis. It is removed by mild base . The alkyl-oxygen bonds of the methane sulfonate esters of dihydric and polyhydric alcohols undergo fission and react within the intracellular milieu .Physical And Chemical Properties Analysis

2-Cyanoethyl methanesulfonate has a density of 1.3±0.1 g/cm3, a boiling point of 355.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 31.1±0.4 cm3, a polar surface area of 76 Å2, and a molar volume of 115.3±3.0 cm3 .Aplicaciones Científicas De Investigación

Reductive Ring-Opening Reaction

2-Cyanoethyl methanesulfonate is useful in reductive ring-opening reactions. For example, methanesulfonic acid, a related compound, has been employed as a substitute for ethereal HCl in the reductive 4,6-O-benzylidene acetal ring-opening reaction, showing normal regioselectivity (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).

Catalytic Applications

In catalysis, methanesulfonates, which include derivatives like 2-cyanoethyl methanesulfonate, have been shown to be effective. For example, copper methanesulfonate is used as a catalyst in esterification reactions, exhibiting excellent activity and reusability (Jiang, 2005).

Synthesis of Chemical Compounds

Methanesulfonates are involved in the synthesis of various chemical compounds. For instance, the synthesis of 2-chloroethyl(methylsulfonyl)methanesulfonate has been studied for its structural and vibrational properties, as well as its biological activity (Galván, Lestard, Piro, Echeverría, Molina, Arena, Ulic, Tuttolomondo, & Altabef, 2018).

Environmental Applications

Methanesulfonates, like 2-cyanoethyl methanesulfonate, can be used in environmental applications. For instance, in aquaculture systems, they can be compared with commercial activated carbon for the removal of fish anaesthetics from water (Ferreira, Calisto, Otero, Nadais, & Esteves, 2016).

Stereo- and Regioselective Couplings

Methanesulfonates are instrumental in stereo- and regioselective couplings in organic synthesis. For example, glycosyl methanesulfonates engage in regio- and stereoselective couplings with pyranoside and furanoside acceptors (D’Angelo & Taylor, 2016).

Battery Technology

In the field of battery technology, methanesulfonates such as 2-cyanoethyl methanesulfonate may have applications. For example, zinc deposition and dissolution in methanesulfonic acid are studied as negative electrode reactions in hybrid redox flow batteries (Leung, Ponce-de-León, Low, & Walsh, 2011).

Safety And Hazards

Direcciones Futuras

2-Cyanoethyl methanesulfonate is a versatile chemical compound used in various scientific research. It acts as a crucial intermediate in organic synthesis, facilitating the modification of biomolecules and development of new materials with diverse applications. It is available for purchase for research use .

Propiedades

IUPAC Name |

2-cyanoethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXUHRRXUGMTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282525 | |

| Record name | 2-cyanoethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanoethyl methanesulfonate | |

CAS RN |

65885-27-0 | |

| Record name | NSC26358 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyanoethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.